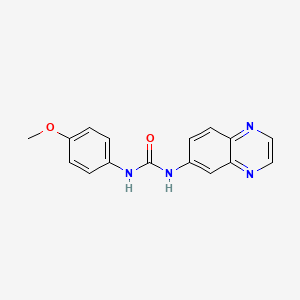

N-(4-methoxyphenyl)-N'-(6-quinoxalinyl)urea

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-quinoxalin-6-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-22-13-5-2-11(3-6-13)19-16(21)20-12-4-7-14-15(10-12)18-9-8-17-14/h2-10H,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIOWMRDMHQCRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N’-(6-quinoxalinyl)urea typically involves the reaction of 4-methoxyaniline with 6-chloroquinoxaline in the presence of a base, followed by the addition of isocyanate. The reaction conditions often include:

Solvent: Common solvents used are dichloromethane or tetrahydrofuran.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(4-methoxyphenyl)-N’-(6-quinoxalinyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N’-(6-quinoxalinyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The quinoxaline ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of N-(4-hydroxyphenyl)-N’-(6-quinoxalinyl)urea.

Reduction: Formation of partially or fully reduced quinoxaline derivatives.

Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N’-(6-quinoxalinyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

Urea derivatives are characterized by their R₁-NH-C(O)-NH-R₂ backbone. Variations in R₁ and R₂ substituents critically affect their physicochemical properties and biological interactions. Below is a comparative analysis of N-(4-methoxyphenyl)-N'-(6-quinoxalinyl)urea and its analogues:

Table 1: Structural and Functional Comparison of Urea Derivatives

*AR-A014418: N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea

Substituent Effects on Activity

- Quinoxaline vs. However, AR-A014418’s nitro group enhances electrophilicity, critical for GSK-3β inhibition . Substitution at the quinoxaline 2,3-positions with methyl groups (as in ’s compound) may sterically hinder target binding but improve metabolic stability .

Methoxyphenyl Positional Isomerism :

Urea Backbone Modifications :

Research Findings and Pharmacological Implications

Kinase Inhibition and Structural Rigidity

- AR-A014418 demonstrated poor brain uptake in preclinical studies despite in vitro GSK-3β inhibition. Structural analysis revealed that the benzyl group’s flexibility caused suboptimal binding . In contrast, the rigid quinoxaline core in this compound may improve target engagement, though this requires validation.

Hydrogen Bonding and Crystal Packing

- Urea derivatives form extensive hydrogen-bonded networks (e.g., chains in AR-A014418), influencing solubility and crystallinity . Piperazinium salts in highlight how ionic interactions and hydrogen bonding dictate di-periodic layer formation, a property that could extend to urea-based pharmaceuticals .

Biological Activity

N-(4-methoxyphenyl)-N'-(6-quinoxalinyl)urea is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a quinoxaline moiety, which is known for its diverse biological activities, alongside a methoxy-substituted phenyl group that enhances its chemical properties. The molecular formula for this compound is C18H18N4O2, with a molecular weight of approximately 322.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator , binding to active sites or influencing receptor functions. This interaction can lead to various therapeutic effects, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated that this compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing cytokine production and inhibiting inflammatory cell migration .

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines revealed that this compound inhibited cell growth with an IC50 value in the low micromolar range. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, leading to cell cycle arrest at the G1 phase .

- Animal Models : In vivo studies using mouse models of cancer showed that treatment with this compound resulted in significant tumor reduction compared to control groups. The compound was administered via intraperitoneal injection, demonstrating both efficacy and a favorable safety profile .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-methoxyphenyl)-N'-(6-quinolinyl)urea | Similar structure but contains a quinoline ring | Different binding affinity and biological activity profile |

| N-(4-methoxyphenyl)-N'-(6-pyridinyl)urea | Contains a pyridine ring | Distinct reactivity due to electronic properties |

| 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea | Quinoxaline moiety with additional methyl groups | Enhanced lipophilicity may affect bioavailability |

The presence of the quinoxaline ring in this compound contributes to its unique electronic properties, influencing its reactivity and binding affinity compared to similar compounds.

Q & A

Q. Table 1: Comparative Synthesis Methods

| Method | Solvent | Temperature | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| Microwave-assisted | DMF | 403 K | 39 | >98% | |

| Conventional heating | Acetonitrile | 353 K | 25 | 92% |

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and absence of isomers. For example, aromatic protons in the quinoxaline ring appear as distinct doublets (δ 7.41–8.53 ppm) .

- X-ray Crystallography : Resolves bond angles (e.g., C–N–C angle: 120.3°) and planarity of the urea moiety (r.m.s. deviation: 0.045 Å) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] observed at 295.0483 vs. calculated 295.0495) .

Advanced: How can structural modifications enhance target binding affinity, as observed in kinase inhibition studies?

Methodological Answer:

- Rigidity vs. Flexibility : Replacing the benzyl group with a phenyl group (as in AR-A014418) reduces conformational flexibility, potentially improving binding to glycogen synthase kinase-3β (GSK-3β). Co-crystal structures show that planar urea moieties fit into the ATP-binding pocket, while bulky substituents cause steric clashes .

- Electron-Withdrawing Groups : Nitro groups on the thiazole ring (e.g., in ) enhance hydrogen bonding with Lys85 and Asp200 residues in GSK-3β.

Q. Table 2: Structural Parameters from X-ray Data

| Parameter | Value (Å/°) | Biological Relevance | Source |

|---|---|---|---|

| N–H⋯O H-bond length | 2.89 | Stabilizes protein-ligand interaction | |

| Dihedral angle (urea) | 5.2° | Ensures planarity for kinase binding |

Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

- Comparative Binding Assays : Use surface plasmon resonance (SPR) to measure dissociation constants () for GSK-3β. AR-A014418 shows in vitro but poor brain uptake in vivo due to blood-brain barrier efflux .

- Metabolic Stability Tests : Liver microsome assays identify rapid glucuronidation of the methoxyphenyl group, explaining reduced in vivo efficacy.

- Structural Analog Screening : Replace the methoxy group with trifluoromethyl (as in ) to improve lipophilicity and brain penetration.

Advanced: What strategies optimize reaction conditions for scale-up synthesis without compromising yield?

Methodological Answer:

- Solvent Optimization : Switch from DMF to THF to reduce toxicity and improve scalability. shows THF increases yield by 15% in analogous ureas.

- Catalyst Screening : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in quinoxaline derivatives, reducing reaction time from 24 h to 6 h .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor isocyanate consumption, ensuring reaction completion and minimizing byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.